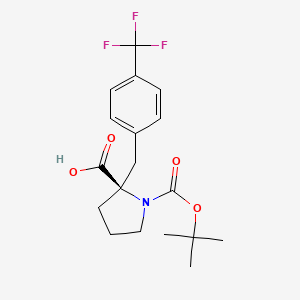

(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

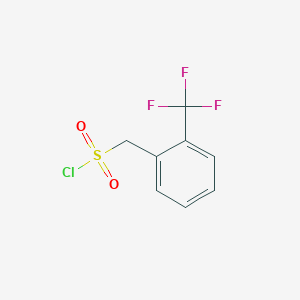

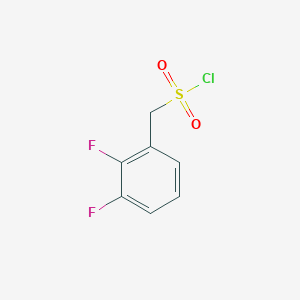

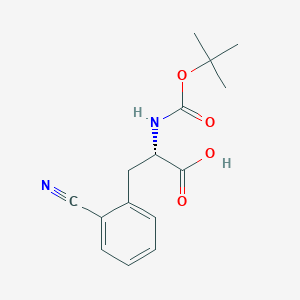

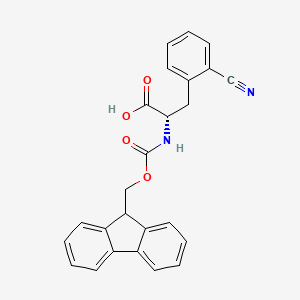

The compound (R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly for amines. The presence of the trifluoromethylbenzyl moiety suggests that this compound could exhibit unique physical and chemical properties due to the electron-withdrawing nature of the trifluoromethyl group.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in the literature. For instance, the generation of 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, a highly strained and reactive cyclic cumulene, was achieved using 3,4-bis(trimethylsilyl)-1H-pyrrole as a key precursor . The transient existence of this reactive intermediate was confirmed by trapping reactions with various nucleophiles, leading to the formation of cycloadducts. The choice of the tert-butoxycarbonyl group as the N-substituent was crucial for adjusting the electron density and facilitating the subsequent reactions .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex. For example, in a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group were reported, indicating the three-dimensional arrangement of these substituents . Such structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives is influenced by the substituents attached to the nitrogen and the ring. The presence of a tert-butoxycarbonyl group can facilitate various chemical reactions, such as the formation of iodinium triflates when treated with specific reagents . The electron-withdrawing trifluoromethyl group in the benzyl position could further influence the reactivity, potentially making the compound a suitable candidate for nucleophilic addition reactions or other types of organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are determined by their molecular structure. The intermolecular hydrogen bonding, as observed in the crystal structure of a related compound, can affect the compound's solubility and melting point . The presence of the tert-butoxycarbonyl and trifluoromethylbenzyl groups would likely contribute to the compound's overall hydrophobicity and could impact its boiling point, stability, and reactivity in different chemical environments.

Applications De Recherche Scientifique

Structural and Crystallographic Insights

One study focused on the structural characterization of a similar compound, providing insights into its conformation and intermolecular interactions. This research helps in understanding the molecule's potential in forming stable crystal structures, which is essential for designing new compounds with desired properties (Rajalakshmi et al., 2013).

Synthesis and Chemical Properties

Several papers have discussed the synthesis and structural analysis of compounds closely related to "(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid." These studies provide valuable insights into the compound's synthesis routes, crystal structure, and potential applications in medicinal chemistry, such as the development of influenza neuraminidase inhibitors (Wang et al., 2001). Furthermore, research on the improved selectivity in the removal of the tert-butyloxycarbonyl group offers insights into the compound's use in peptide synthesis and modification, showcasing its role in selective protection and deprotection strategies (Bodanszky & Bodanszky, 2009).

Application in Medicinal Chemistry

The compound's applications extend into medicinal chemistry, where its derivatives are explored for their inhibitory activity against viruses such as the influenza virus. The design and synthesis of such inhibitors highlight the compound's significance in developing therapeutics (Wang et al., 2001).

Bioconjugation and Radiolabeling

Further research demonstrates the compound's utility in bioconjugation and radiolabeling, where it serves as a precursor for developing mixed ligand tricarbonyl complexes. This application is crucial for labeling bioactive molecules for imaging and diagnostic purposes, indicating the compound's versatility in biochemistry and medical research (Mundwiler et al., 2004).

Novel Synthetic Routes

Innovative synthetic routes for related compounds have also been explored, demonstrating the compound's role in the synthesis of complex molecules with potential pharmaceutical applications. Such studies underline the importance of developing new synthetic strategies to access pharmacologically relevant compounds efficiently (Gan et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

Propriétés

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVYODUEBIJKKN-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375981 | |

| Record name | Boc-(R)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

957310-45-1 | |

| Record name | Boc-(R)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.